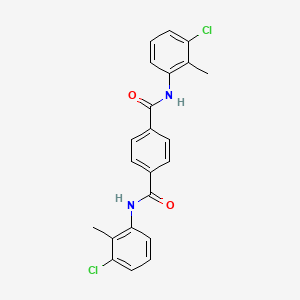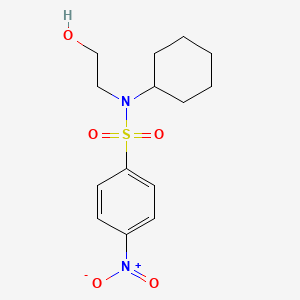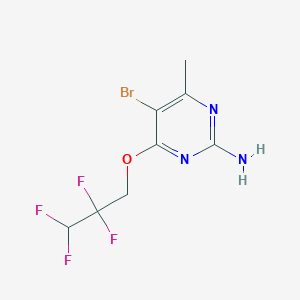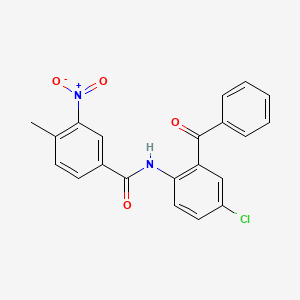
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide
Descripción general
Descripción
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, also known as BCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the terephthalamide family of compounds, which are known to have a wide range of biological and chemical properties. BCT has been found to have significant potential in a variety of research applications, including drug development, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has been found to have significant antioxidant activity, and has been shown to reduce oxidative stress in a variety of cell types. This compound has also been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N,N'-bis(3-chloro-2-methylphenyl)terephthalamide in scientific research is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized in large quantities, making it an ideal candidate for use in large-scale experiments. However, one of the limitations of using this compound in scientific research is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on N,N'-bis(3-chloro-2-methylphenyl)terephthalamide. One potential avenue of research is the development of new anti-cancer drugs based on the structure of this compound. Another potential area of research is the development of new materials based on this compound, which could have a wide range of applications in industry and manufacturing. Finally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential new targets for drug development.
Aplicaciones Científicas De Investigación
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of new drugs. This compound has been found to have significant activity against a variety of cancer cell lines, and has been shown to induce apoptosis in these cells. This makes this compound a promising candidate for the development of new anti-cancer drugs.
In addition to its potential as a cancer drug, this compound has also been studied for its applications in materials science. This compound has been found to have significant potential as a polymer additive, and has been used to improve the mechanical properties of a variety of polymers. This compound has also been studied for its potential applications in environmental science, as it has been found to be an effective adsorbent for a variety of pollutants.
Propiedades
IUPAC Name |
1-N,4-N-bis(3-chloro-2-methylphenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVYJPXKOMBOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3743566.png)
![1,3-dicyclohexyl-5-{[(2-hydroxy-5-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743585.png)
![4-{[2,4-dichloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743588.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]terephthalate](/img/structure/B3743597.png)

![1-{4-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3743619.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3743627.png)




